molecular formula C12H7N3O2 B597408 2-(4-Nitrophenyl)pyridine-3-carbonitrile CAS No. 1352318-15-0

2-(4-Nitrophenyl)pyridine-3-carbonitrile

Cat. No.: B597408
CAS No.: 1352318-15-0
M. Wt: 225.207
InChI Key: CTNZPLAHZBESNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 4-nitrophenyl group and a cyano group at the 3-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)pyridine-3-carbonitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Oxidation: The pyridine ring can be oxidized under strong oxidative conditions to form pyridine N-oxide derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

    Substitution: Amines or alcohols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

    Reduction: 2-(4-Aminophenyl)pyridine-3-carbonitrile.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Pyridine N-oxide derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)pyridine-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

    3-Cyanopyridine:

    4-Cyanopyridine:

    2-(4-Aminophenyl)pyridine-3-carbonitrile: The reduced form of 2-(4-Nitrophenyl)pyridine-3-carbonitrile, with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both a nitro group and a cyano group, which confer distinct electronic properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-(4-nitrophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2/c13-8-10-2-1-7-14-12(10)9-3-5-11(6-4-9)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNZPLAHZBESNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718583
Record name 2-(4-Nitrophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-15-0
Record name 2-(4-Nitrophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.